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Compound of Interest

Compound Name: Methanol-d4

Cat. No.: B120146

For Researchers, Scientists, and Drug Development Professionals

Introduction to Methanol-d4 as an NMR Solvent

Methanol-d4 (CDsOD) is a deuterated isotopologue of methanol, widely employed as a solvent
in Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] Its primary advantage lies in the
substitution of hydrogen atoms with deuterium. This isotopic replacement significantly reduces
the solvent's own proton signals in H NMR spectra, which would otherwise obscure signals
from the analyte.[1] This makes it an invaluable tool for the structural elucidation of a wide
range of organic molecules, natural products, and pharmaceuticals, particularly those soluble in
methanol.

Methanol-d4 is an amphiprotic solvent, capable of dissolving a variety of polar compounds.[2]
It is also utilized in studies of reaction mechanisms and chemical exchange phenomena due to
its ability to participate in hydrogen bonding and exchange with labile protons in the analyte,
such as those in hydroxyl (-OH) and amine (-NH) groups.[3][4]

Physical and Spectroscopic Properties of Methanol-
d4

A summary of the key physical and spectroscopic properties of Methanol-d4 is provided in the
table below for easy reference.
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Property Value

Chemical Formula CDsOD

Molar Mass 36.07 g/mol

CAS Number 811-98-3

Density (at 25 °C) 0.888 g/mL

Boiling Point 65.4 °C

Melting Point -99 °C

1H NMR Residual Peak (CHD20D) ~3.31 ppm (quintet)
13C NMR Peak (CDs0D) ~49.0 ppm (septet)
Water Residual Peak (HOD) ~4.87 ppm (variable)

Application Notes
Analyte Suitability

Methanol-d4 is an excellent solvent for polar organic molecules, including:

Alcohols, carboxylic acids, and amines

Sugars and other carbohydrates

Peptides and small proteins

Natural products

Organic salts

Chemical Exchange with Labile Protons

A key characteristic of Methanol-d4 is its ability to exchange with labile protons (e.g., -OH, -
NH, -COOH) in an analyte.[3][4][5] This results in the disappearance or significant broadening
of the signals from these protons in the *H NMR spectrum, as they are replaced by deuterium.
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This phenomenon can be used advantageously to identify and confirm the presence of such

functional groups in a molecule.

Common Impurities

NMR spectra recorded in Methanol-d4 may show residual peaks from the solvent itself
(CHD20D) and water (HOD). The chemical shift of the water peak is highly dependent on
temperature and sample concentration. Other common impurities can arise from the synthesis

of the deuterated solvent or from the sample itself.

Impurity 'H Chemical Shift (ppm) Multiplicity
Methanol-d3 (CDsOH) 3.31 S

Water (H20/HOD) ~4.87 s (broad)
Acetone 2.17 S
Benzene 7.36 S
Chloroform 7.26 S
Dichloromethane 5.33 S

Diethyl ether 1.21 (1), 3.58 (q) t, g
N,N-Dimethylformamide (DMF)  2.88 (s), 2.95 (s), 8.02 (s) S,S, S
Dimethyl sulfoxide (DMSO) 2.54 S
Toluene 2.36 (s), 7.09-7.23 (m) s, m

Experimental Protocols
Sample Preparation Workflow

The following diagram outlines the general workflow for preparing a sample for NMR analysis

using Methanol-d4.
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Sample Preparation Workflow for NMR
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Caption: General workflow for preparing an NMR sample using Methanol-d4.
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Protocol for 'H NMR Spectroscopy

This protocol outlines the standard procedure for acquiring a one-dimensional *H NMR
spectrum.

1. Sample Preparation:

e Weigh 5-20 mg of the analyte into a clean, dry vial.

e Add 0.5-0.7 mL of Methanol-d4.

» Vortex the vial until the sample is fully dissolved.

» Transfer the solution to a clean 5 mm NMR tube.

2. Spectrometer Setup:

 Insert the sample into the spectrometer.

o Lock onto the deuterium signal of Methanol-d4.

» Shim the magnetic field to achieve optimal homogeneity.

3. Acquisition Parameters:
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Parameter Recommended Value Description

A standard 30-degree pulse

experiment suitable for

Pulse Program zg30 o
guantitative measurements
with multiple scans.
Increase for dilute samples to
Number of Scans (ns) 8 1o 64 improve the signal-to-noise
ratio.
o i Determines the resolution of
Acquisition Time (aq) 2-4s
the spectrum.
The time allowed for nuclear
Relaxation Delay (d1) 1-5s spins to return to equilibrium
between pulses.
] Should encompass all
Spectral Width (sw) 16 ppm )
expected proton signals.
Transmitter Frequency Offset 6 Centered in the middle of the
~ m
(olp) PP expected spectral range.

4. Data Processing:

e Apply a Fourier transform to the acquired Free Induction Decay (FID).

e Phase the spectrum to obtain pure absorption lineshapes.

» Perform baseline correction.

» Reference the spectrum to the residual Methanol-d4 peak at 3.31 ppm.

 Integrate the signals to determine relative proton ratios.

Protocol for *C NMR Spectroscopy

This protocol provides a standard procedure for acquiring a one-dimensional, proton-decoupled
13C NMR spectrum.
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. Sample Preparation:
Weigh 20-100 mg of the analyte into a clean, dry vial.
Add 0.5-0.7 mL of Methanol-d4.
Vortex the vial until the sample is fully dissolved.
Transfer the solution to a clean 5 mm NMR tube.

. Spectrometer Setup:
Insert the sample into the spectrometer.
Lock onto the deuterium signal of Methanol-d4.
Shim the magnetic field.

. Acquisition Parameters:
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Parameter Recommended Value Description

A 30-degree pulse experiment
with power-gated proton

Pulse Program zgpg30 decoupling for Nuclear
Overhauser Effect (NOE)
enhancement.

A higher number of scans is

typically required for 13C NMR

Number of Scans (ns) 128 to 1024 or more
due to the low natural
abundance of the 13C isotope.
o i A shorter acquisition time is
Acquisition Time (aq) 1-2s o
often sufficient for 13C NMR.
A standard delay; may need to
Relaxation Delay (d1) 2s be increased for quaternary
carbons.
Should cover the full range of
Spectral Width (sw) 200 - 250 ppm expected carbon chemical
shifts.
Transmitter Frequency Offset Centered in the middle of the
~100 ppm
(olp) expected spectral range.

4. Data Processing:

Apply a Fourier transform to the FID.

Phase the spectrum.

Perform baseline correction.

Reference the spectrum to the Methanol-d4 peak at 49.0 ppm.

Multiplicity Editing: DEPT and APT
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To determine the number of protons attached to each carbon atom, multiplicity-edited spectra
such as DEPT (Distortionless Enhancement by Polarization Transfer) or APT (Attached Proton
Test) are invaluable.[6][7][8]

o DEPT-135: CH and CHs signals appear as positive peaks, while CHz signals are negative.
Quaternary carbons are not observed.

o DEPT-90: Only CH signals are observed.
e APT: CH and CHs signals have opposite phase to C and CH: signals.

The choice between DEPT and APT depends on the specific information required. DEPT is
generally more sensitive, while APT has the advantage of showing quaternary carbons.[6]

Advanced Applications: Monitoring Chemical
Exchange

Methanol-d4 is an excellent solvent for studying dynamic processes such as chemical
exchange. The diagram below illustrates the principle of monitoring the exchange of a labile
proton (e.g., from an alcohol) with the deuterium from the solvent.

Chemical Exchange of a Labile Proton in Methanol-d4

CDsOD (Solvent)

Analyte-OH
(Sharp signal in aprotic solvent)

Click to download full resolution via product page
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Caption: Visualization of the chemical exchange process of a labile proton with Methanol-d4.

By observing the disappearance or broadening of the -OH proton signal upon dissolution in
Methanol-d4, researchers can confirm the presence of this functional group and study the
kinetics of the exchange process. This is particularly useful in the characterization of natural
products and in drug development for understanding the behavior of active pharmaceutical
ingredients in protic environments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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